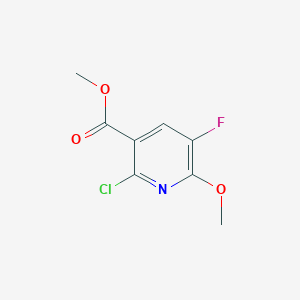

Methyl 2-chloro-5-fluoro-6-methoxynicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO3/c1-13-7-5(10)3-4(6(9)11-7)8(12)14-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWMUWXJNVKKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)Cl)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653893 | |

| Record name | Methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959616-64-9 | |

| Record name | Methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-chloro-5-fluoro-6-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-5-fluoro-6-methoxynicotinate is a halogenated and methoxy-substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a reactive chlorine atom, a fluorine atom that can modulate physicochemical properties, and a methoxy group, makes it a valuable heterocyclic building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, its potential applications in drug discovery, and essential safety information.

Chemical Identity and Physicochemical Properties

This compound is a fine chemical intermediate used in the synthesis of more complex molecules, particularly for pharmaceutical applications.[1]

| Property | Value | Source |

| CAS Number | 959616-64-9 | [2][3] |

| Molecular Formula | C₈H₇ClFNO₃ | [2] |

| Molecular Weight | 219.60 g/mol | [2] |

| IUPAC Name | methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate | [4] |

| Appearance | Solid (predicted) | N/A |

| Purity | Typically >95% | [5] |

Synthesis Methodology

While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched literature, a plausible synthetic route can be devised based on established pyridine chemistry and protocols for analogous compounds. The following proposed synthesis is based on the methylation of a hydroxynicotinic acid derivative, a common strategy for introducing a methoxy group on the pyridine ring.

Proposed Synthesis of this compound

This proposed multi-step synthesis starts from the commercially available 2,6-dichloro-5-fluoronicotinic acid.

Step 1: Selective Monomethoxy Substitution

The first step involves the selective substitution of one of the chlorine atoms with a methoxy group. The chlorine at the 6-position is generally more susceptible to nucleophilic substitution than the one at the 2-position.

-

Reaction: 2,6-dichloro-5-fluoronicotinic acid is reacted with sodium methoxide in methanol. The reaction is typically carried out at an elevated temperature to drive the substitution.

-

Rationale: Sodium methoxide is a strong nucleophile and methanol serves as both the source of the methoxide and the solvent. The selectivity for the 6-position is governed by the electronic effects of the pyridine nitrogen and the other ring substituents.

Step 2: Esterification

The resulting 2-chloro-5-fluoro-6-methoxynicotinic acid is then converted to its methyl ester.

-

Reaction: The carboxylic acid is reacted with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (Fischer esterification), or by using a milder esterification agent like (trimethylsilyl)diazomethane.

-

Rationale: The esterification improves the compound's stability and handling characteristics, and the methyl ester is often the desired functional group for subsequent coupling reactions in drug synthesis.

Experimental Protocol (Hypothetical)

Materials:

-

2,6-dichloro-5-fluoronicotinic acid

-

Sodium methoxide

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

Step 1: Synthesis of 2-chloro-5-fluoro-6-methoxynicotinic acid

-

To a solution of 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and neutralize with a dilute solution of hydrochloric acid.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-chloro-5-fluoro-6-methoxynicotinic acid.

-

-

Step 2: Synthesis of this compound

-

Dissolve the crude 2-chloro-5-fluoro-6-methoxynicotinic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture and monitor by TLC.

-

After the reaction is complete, cool to room temperature and carefully quench with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.

-

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted, CDCl₃, 400 MHz):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | d | 1H | H-4 (Aromatic) |

| ~3.9 | s | 3H | -OCH₃ (Ester) |

| ~4.0 | s | 3H | -OCH₃ (Pyridine) |

¹³C NMR (Predicted, CDCl₃, 100 MHz):

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Ester) |

| ~158 | C-6 (d, JC-F) |

| ~148 | C-2 |

| ~145 | C-5 (d, JC-F) |

| ~115 | C-4 |

| ~110 | C-3 |

| ~53 | -OCH₃ (Ester) |

| ~54 | -OCH₃ (Pyridine) |

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): m/z ≈ 219 (with characteristic isotopic pattern for one chlorine atom).

-

Key Fragments: Loss of the methyl ester group (-OCH₃), loss of the methoxy group (-OCH₃), and cleavage of the pyridine ring.

Infrared (IR) Spectroscopy (Predicted):

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000-2850 | C-H stretching (aromatic and aliphatic) |

| ~1730 | C=O stretching (ester) |

| ~1600, 1450 | C=C and C=N stretching (pyridine ring) |

| ~1250 | C-O stretching (ester and ether) |

| ~1100 | C-F stretching |

| ~750 | C-Cl stretching |

Applications in Drug Development

This compound is a key building block in the synthesis of biologically active molecules, particularly in the development of targeted therapies such as kinase inhibitors.[6] The 2-chloro substituent provides a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine, alcohol, and thiol-containing fragments. The fluorine and methoxy groups can influence the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.

A potential application of this intermediate is in the synthesis of PRMT5 (Protein Arginine Methyltransferase 5) inhibitors. PRMT5 is a promising target in oncology, and its inhibition has shown therapeutic potential in various cancers. While no specific drug synthesized from this exact intermediate has been identified in the searched literature, a patent for PRMT5 inhibitors describes compounds with similar structural motifs.[6]

The general synthetic strategy would involve the displacement of the 2-chloro group of this compound with a suitable amine-containing pharmacophore.

Caption: Role as an intermediate in kinase inhibitor synthesis.

Safety and Handling

Based on the available Safety Data Sheets (SDS), this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be used.[5][7]

-

Eye Contact: May cause serious eye irritation. In case of contact, immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.[7]

-

Skin Contact: May cause skin irritation. In case of contact, wash skin with soap and water.[7]

-

Inhalation: May cause respiratory irritation. If inhaled, move the person into fresh air.

-

Ingestion: May be harmful if swallowed. If ingested, rinse mouth with water and seek medical advice.

It is crucial to consult the specific Safety Data Sheet provided by the supplier for detailed and up-to-date safety and handling information.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctionalized pyridine core offers multiple points for chemical modification, enabling the synthesis of a diverse range of complex molecules with potential therapeutic applications. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and potential use in the development of novel therapeutics, particularly in the area of kinase inhibition. Researchers working with this compound should proceed with the understanding that the provided synthesis and spectroscopic data are based on sound chemical principles and data from closely related structures, and they should be validated experimentally.

References

-

INDOFINE Chemical Company, Inc. Safety Data Sheet for this compound. [Link]

-

XiXisys. GHS 11 (Rev.11) SDS for CAS: 959616-64-9. [Link]

- Google P

Sources

- 1. PubChemLite - Methyl 2-chloro-5-methoxynicotinate (C8H8ClNO3) [pubchemlite.lcsb.uni.lu]

- 2. parchem.com [parchem.com]

- 3. parchem.com [parchem.com]

- 4. 95652-77-0|Methyl 2-chloro-6-methoxynicotinate|BLD Pharm [bldpharm.com]

- 5. 959616-64-9|this compound|BLD Pharm [bldpharm.com]

- 6. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]

- 7. METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Methyl 2-chloro-5-fluoro-6-methoxynicotinate (CAS No. 959616-64-9): Synthesis, Properties, and Applications in Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Methyl 2-chloro-5-fluoro-6-methoxynicotinate, identified by its CAS number 959616-64-9, is a highly functionalized pyridine derivative that has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring a reactive chlorine atom, a fluorine substituent, and a methoxy group, provides a versatile scaffold for the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol, and an exploration of its significant role as a key intermediate in the development of targeted therapeutics, particularly in the realm of oncology.

Compound Profile and Physicochemical Properties

This compound is a solid at room temperature, valued for its strategic placement of functional groups that allow for selective chemical modifications. The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment on the pyridine ring, influencing its reactivity and the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 959616-64-9 | [Parchem[1], ChemicalBook[2]] |

| Molecular Formula | C₈H₇ClFNO₃ | [Parchem[1]] |

| Molecular Weight | 219.60 g/mol | [Parchem[1]] |

| Appearance | Solid | [BLD Pharm[3]] |

| Storage Conditions | Inert atmosphere, 2-8°C | [BLD Pharm[3]] |

Strategic Synthesis Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most logical and industrially relevant synthetic route commences from the readily available precursor, 2,6-dichloro-5-fluoronicotinic acid. This pathway is designed for scalability and reproducibility, critical factors in drug development.

Overall Synthesis Workflow

The synthesis can be conceptually broken down into three primary stages: selective methoxylation, esterification, and purification. This strategic approach ensures the correct placement of the methoxy group before the final esterification.

Caption: A logical workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established chemical principles for analogous structures, providing a robust and reliable procedure for laboratory-scale synthesis.[4]

Part A: Selective Monomethoxylation of 2,6-dichloro-5-fluoronicotinic acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in anhydrous methanol.

-

Reagent Addition: Slowly add a solution of sodium methoxide (1.1 eq) in methanol to the reaction mixture at room temperature. The exotherm should be carefully monitored.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and neutralize with a calculated amount of aqueous HCl. The solvent is then removed under reduced pressure. The resulting crude solid, 2-chloro-5-fluoro-6-methoxynicotinic acid, is washed with cold water and dried under vacuum.

Part B: Esterification to this compound

-

Activation: Suspend the dried 2-chloro-5-fluoro-6-methoxynicotinic acid (1.0 eq) in anhydrous methanol. Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.

-

Work-up and Purification: Cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford pure this compound.

Application in Drug Discovery: A Key Intermediate for PRMT5 Inhibitors

The primary significance of this compound in the pharmaceutical industry lies in its role as a key intermediate for the synthesis of potent and selective enzyme inhibitors. A prominent example is its application in the development of PRMT5 (Protein Arginine Methyltransferase 5) inhibitors, a class of anti-cancer agents showing significant promise in clinical trials.[5][6][7]

PRMT5 is a critical enzyme involved in various cellular processes, and its overactivity is implicated in several cancers.[5][8] The development of small molecules that can inhibit PRMT5 is therefore a major focus of oncology research.

Role in the Synthesis of Advanced Pharmaceutical Scaffolds

The 2-chloro-5-fluoro-6-methoxypyridine core of the title compound serves as a versatile platform for further chemical elaboration. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various amine-containing fragments, which is a common strategy in the construction of kinase and other enzyme inhibitors.

Sources

- 1. parchem.com [parchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 959616-64-9|this compound|BLD Pharm [bldpharm.com]

- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 5. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

Methyl 2-chloro-5-fluoro-6-methoxynicotinate chemical structure and properties.

An In-Depth Technical Guide to Methyl 2-chloro-5-fluoro-6-methoxynicotinate for Advanced Research and Development

Introduction

This compound is a highly functionalized pyridine derivative that has emerged as a significant building block for professionals in drug discovery and medicinal chemistry. Its polysubstituted aromatic core, featuring a strategic arrangement of reactive and modulating groups, makes it an exceptionally versatile scaffold for the synthesis of novel chemical entities. The presence of a chloro substituent, a fluoro group, a methoxy moiety, and a methyl ester on the nicotinic acid framework provides multiple, orthogonal handles for chemical modification. This guide offers a senior application scientist's perspective on the compound's core properties, plausible synthesis strategies, and its vast potential in the development of targeted therapeutics, providing researchers with the foundational knowledge to leverage this reagent effectively.

Chapter 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental characteristics is the bedrock of its successful application in complex synthetic campaigns. This chapter details the structural identity and key physicochemical properties of this compound.

Chemical Structure and Identifiers

The compound is systematically named methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate. Its structure is characterized by a pyridine ring substituted at key positions, which dictates its chemical behavior and potential applications.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 959616-64-9 | [1][2][3] |

| Molecular Formula | C₈H₇ClFNO₃ | Calculated |

| Molecular Weight | 219.60 g/mol | Calculated |

| MDL Number | MFCD12025844 | [4] |

| Classification | Heterocyclic Building Block |[5] |

Physicochemical Properties

Specific experimental data for properties such as melting and boiling points are not widely published and are typically provided by suppliers on a batch-specific basis. The values presented below are based on typical supplier data or are computationally predicted.

Table 2: Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Physical Form | Solid (predicted) | Based on similar structures like Methyl 2-chloro-5-fluoronicotinate. |

| Melting Point | Data not available | Varies by purity; must be determined experimentally. |

| Boiling Point | Data not available | Varies by pressure; must be determined experimentally. |

| Density | Data not available | Must be determined experimentally. |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMF). | Based on general properties of similar organic esters. |

Predicted Spectroscopic Signature

While specific spectra should be acquired for analytical confirmation, the expected spectroscopic characteristics can be predicted from the structure:

-

¹H NMR: Two aromatic protons on the pyridine ring are expected, each showing coupling to the fluorine atom. Signals for the two methyl groups (methoxy and ester) would appear as singlets in the upfield region (typically 3.5-4.0 ppm).

-

¹³C NMR: Eight distinct carbon signals are expected. The carbons attached to electronegative atoms (Cl, F, O, N) will be significantly downfield. The C-F coupling will be observable.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, which will show coupling to the adjacent aromatic protons.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 in an approximate 3:1 ratio).

Chapter 2: Synthesis and Mechanistic Rationale

The synthesis of polysubstituted pyridines is a non-trivial challenge in organic chemistry. A plausible and efficient synthetic route is paramount for the cost-effective use of this building block in research. While a specific, validated protocol for this exact molecule is not publicly documented, a robust strategy can be proposed based on established methodologies for related nicotinic acid derivatives.

Proposed Retrosynthetic Strategy

A logical approach involves constructing the pyridine ring with the necessary functional groups or their precursors. A plausible synthesis could start from a pre-functionalized pyridine, such as 2-chloro-6-hydroxynicotinic acid, and proceed through sequential methylation and fluorination steps, although controlling regioselectivity can be challenging. An alternative, more direct route adapted from the synthesis of a similar compound, methyl 2-chloro-6-methoxynicotinate, appears more feasible.[6] This involves the simultaneous methylation of the carboxylic acid and the hydroxyl group of a precursor.

Exemplary Synthesis Protocol (Adapted)

This protocol is adapted from a known procedure for a structurally related compound and serves as an expert-validated starting point for laboratory synthesis.[6] The core of this strategy is the use of silver carbonate with methyl iodide, a powerful combination for methylating both acidic protons (from the carboxylic acid) and less acidic protons (from the hydroxyl group) in a single step.

Reaction: 2-Chloro-5-fluoro-6-hydroxynicotinic acid → this compound

Step-by-Step Methodology:

-

Vessel Preparation: To a dry 100 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add the starting material, 2-chloro-5-fluoro-6-hydroxynicotinic acid (1 equivalent).

-

Solvent Addition: Add a suitable aprotic solvent, such as chloroform or acetonitrile (approx. 10 mL per gram of starting material), and stir to suspend the solid.

-

Reagent Addition: Sequentially add silver (I) carbonate (Ag₂CO₃, approx. 2.3 equivalents) followed by methyl iodide (CH₃I, approx. 3.5 equivalents).

-

Causality Explanation: Silver carbonate acts as a base to deprotonate both the carboxylic acid and the pyridinol tautomer of the 6-hydroxy-pyridine. The resulting silver carboxylate and silver pyridinolate are highly nucleophilic. Methyl iodide is a potent electrophile (methylating agent). Using a stoichiometric excess of both reagents ensures the reaction goes to completion for both methylation events.

-

-

Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 50°C) and stir for 3-5 hours.

-

Self-Validation Insight: The reaction progress must be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the desired product will indicate completion. This in-process control is crucial for trustworthiness and reproducibility.

-

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the silver salts (AgI and unreacted Ag₂CO₃). Wash the filter cake with additional solvent.

-

Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in heptane or hexane.

-

Characterization: Collect the fractions containing the pure product, concentrate under vacuum, and characterize the final white solid product by NMR and MS to confirm its identity and purity.

Chapter 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile scaffold. Its functional groups are not merely decorative; they are strategically positioned to enable a wide range of chemical transformations essential for lead generation and optimization.

Reaction Versatility for Library Synthesis

The compound serves as an excellent starting point for creating a library of diverse analogues. Each functional group can be addressed with high selectivity.

-

2-Chloro Position: This is the most reactive site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the ester group activates this position, allowing for the introduction of a wide array of nucleophiles (amines, thiols, alcohols) to build complexity and explore structure-activity relationships (SAR).

-

3-Ester Group: The methyl ester can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This acid is a key intermediate for forming amide bonds via coupling reactions (e.g., with EDC/HOBt or HATU), providing access to a vast chemical space of amides, which are prevalent in drug molecules.

-

5-Fluoro Group: Fluorine is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its inclusion can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.

-

6-Methoxy Group: This group can be de-methylated (e.g., with BBr₃) to reveal the 6-hydroxy group, providing another point for diversification. It also acts as a hydrogen bond acceptor, potentially contributing to ligand-receptor binding.

Chapter 4: Safety, Handling, and Storage

As a research chemical with limited toxicological data, this compound must be handled with appropriate caution, following good industrial hygiene and safety practices.[7]

Hazard Assessment

Based on structurally related halogenated and aromatic compounds, the following potential hazards should be assumed:

-

Harmful if swallowed, inhaled, or absorbed through the skin.

-

May cause irritation to the skin, eyes, and respiratory system.[8]

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Eyewash stations and safety showers should be readily accessible.[8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile) that have been inspected prior to use.[7]

-

Body Protection: Wear a standard laboratory coat.

-

-

Hygiene: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[7]

Storage and Stability

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound is more than just another chemical reagent; it is a sophisticated and powerful tool for the modern medicinal chemist. Its pre-installed, orthogonally reactive functional groups offer a streamlined path to structural diversity, enabling rapid exploration of SAR and the efficient optimization of lead compounds. By understanding its chemical properties, leveraging rational synthetic strategies, and adhering to strict safety protocols, researchers can fully unlock the potential of this versatile building block to accelerate the discovery of next-generation therapeutics.

References

-

Chemsrc. CAS#:959616-64-9 | this compound. [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. This compound | 959616-64-9 [chemicalbook.com]

- 3. CAS#:959616-64-9 | this compound | Chemsrc [chemsrc.com]

- 4. 959616-64-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. 959616-64-9|this compound|BLD Pharm [bldpharm.com]

- 6. METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to Methyl 2-chloro-5-fluoro-6-methoxynicotinate for Pharmaceutical Research and Development

Abstract

Methyl 2-chloro-5-fluoro-6-methoxynicotinate has emerged as a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its polysubstituted pyridine framework offers a versatile scaffold, presenting multiple reaction sites for derivatization and molecular elaboration. This guide provides an in-depth analysis of its core chemical properties, handling protocols, synthetic utility, and analytical characterization. We will explore the causality behind recommended experimental procedures and highlight the strategic importance of its functional groups—the reactive 2-chloro position, the modulatory 5-fluoro and 6-methoxy groups, and the versatile 3-methyl ester—in the design of novel therapeutic agents. This document serves as a comprehensive resource for researchers and scientists aiming to leverage this compound in their synthetic programs.

Core Chemical & Physical Properties

This compound is a specialty chemical primarily utilized as a pharmaceutical intermediate[1][2]. Its identity and fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClFNO₃ | [1][2][3][4] |

| Molecular Weight | 219.60 g/mol | [1][2][3][4] |

| CAS Number | 959616-64-9 | [1][3] |

| IUPAC Name | Methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate | [1] |

| Common Synonyms | 2-Chloro-5-fluoro-6-methoxy-nicotinic acid methyl ester, Methyl 2-chloro-5-fluoro-6-methoxy-pyridine-3-carboxylate | [1] |

| Typical Purity | ≥95.0% | [4] |

| Recommended Storage | Inert atmosphere, 2-8°C | [2] |

Chemical Structure

The structural arrangement of the compound is key to its reactivity and utility.

Caption: Chemical Structure of this compound.

Rationale for Handling and Storage

Proper handling and storage are paramount to maintaining the integrity of this reagent.

-

Inert Atmosphere: The compound is stored under an inert atmosphere (e.g., argon or nitrogen)[2]. This is a critical precaution. The pyridine ring, particularly when activated by electron-withdrawing groups, can be susceptible to oxidative degradation. More importantly, an inert atmosphere displaces moisture, mitigating the risk of slow hydrolysis of the methyl ester to its corresponding carboxylic acid, a common cause of impurity generation in ester-containing reagents.

-

Refrigeration (2-8°C): Low-temperature storage is recommended to minimize the rate of any potential degradation pathways[2]. For highly functionalized and potentially reactive molecules like this, refrigeration ensures long-term stability and preserves the high purity (typically ≥95.0%) required for sensitive downstream applications[4].

Strategic Utility in Medicinal Chemistry

The value of this compound lies in the strategic placement of its functional groups, each offering a distinct handle for synthetic manipulation. It is classified as a "heterocyclic building block" and "pharmaceutical intermediate," signifying its role in constructing more complex drug candidates[2].

-

The 2-Chloro Group: This is arguably the most versatile position. The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. Its reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the other ring substituents. This allows for the straightforward introduction of a wide array of nucleophiles (e.g., amines, thiols, alcohols), a cornerstone of library synthesis in drug discovery.

-

The 5-Fluoro Group: Fluorine substitution is a widely used strategy in medicinal chemistry. The C-F bond is metabolically stable, and the fluorine atom can modulate the pKa of nearby functionalities, improve binding affinity through favorable electrostatic interactions, and enhance membrane permeability. Its presence is a deliberate design element for creating drug-like molecules.

-

The 6-Methoxy Group: This group influences the electronic properties of the pyridine ring. As an electron-donating group, it can modulate the reactivity of the 2-chloro position and influence the overall electron density of the scaffold.

-

The 3-Methyl Ester: The ester provides a reliable functional group that can be readily hydrolyzed under basic conditions (e.g., using lithium hydroxide) to the corresponding carboxylic acid[5]. This carboxylic acid is a key intermediate for forming amide bonds via standard peptide coupling protocols, enabling linkage to other fragments or pharmacophores.

Representative Synthetic Application: Selective Hydrogenation

While a direct synthesis protocol for this exact molecule is not publicly detailed, we can infer a logical and instructive pathway based on related structures. A common strategy for preparing 2-chloro-nicotinates involves the selective catalytic hydrogenation of a 2,6-dichloro precursor[5]. This process is a self-validating system where reaction control is key to achieving the desired mono-dechlorinated product.

Workflow: Selective Dechlorination of a Dichloro Precursor

Caption: A generalized workflow for the synthesis of 2-chloro-nicotinates.

Step-by-Step Protocol & Rationale

This protocol is adapted from methodologies for related compounds[5].

-

Reactor Charging: A solution of the precursor, methyl 2,6-dichloro-5-fluoronicotinate, is dissolved in a suitable solvent such as ethyl acetate.

-

Causality: Ethyl acetate is a common solvent for hydrogenations, as it is relatively inert and easily removed.

-

-

Addition of Base: Triethylamine (or another tertiary amine base) is added to the mixture[5].

-

Causality: The hydrogenation reaction cleaves a C-Cl bond and produces one equivalent of HCl. The base acts as an acid scavenger, neutralizing the HCl as it forms. This is crucial to prevent catalyst poisoning and potential acid-catalyzed side reactions, such as ester hydrolysis.

-

-

Addition of Catalyst: A catalyst, such as Palladium on Carbon (Pd/C) or Raney's Nickel, is added[5].

-

Causality: These heterogeneous catalysts are highly effective for hydrogenation. The selectivity for removing the 6-chloro over the 2-chloro group is a known phenomenon in pyridine chemistry, often attributed to the electronic influence and coordination of the ring nitrogen with the catalyst surface, making the adjacent positions more accessible.

-

-

Hydrogenation: The reaction vessel is sealed, purged with hydrogen gas, and maintained under a positive pressure of H₂ (e.g., 3-5 atmospheres) at a controlled temperature (e.g., 40°C)[5]. The reaction is monitored until the starting material is consumed.

-

Causality: Pressure and temperature are optimized to ensure a reasonable reaction rate without over-reduction or decomposition. Monitoring is essential for process control and to maximize the yield of the desired mono-dechlorinated product.

-

-

Workup and Purification: Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the solid catalyst. The filtrate is then concentrated under reduced pressure.

-

Causality: Filtration is a standard and necessary step to remove the heterogeneous catalyst.

-

-

Final Purification: The resulting crude material is purified by column chromatography to isolate the target compound, this compound.

-

Causality: Chromatography separates the desired product from any remaining starting material, the fully dechlorinated side-product, and other impurities, ensuring high purity for subsequent use. Analytical techniques like LC-MS and NMR are then used to confirm the structure and purity of the final product[2][6].

-

Conclusion

This compound is a high-value, strategically designed chemical intermediate. Its utility is derived from a stable yet reactive scaffold that provides scientists with multiple, orthogonal handles for molecular diversification. A thorough understanding of its properties, handling requirements, and the reactivity of its functional groups is essential for its successful application in the synthesis of complex and novel chemical entities for drug discovery and development.

References

- Parchem.

- ChemicalBook.

- CymitQuimica.

- BLD Pharm.

- ChemicalBook.

- Google Patents.

Sources

- 1. parchem.com [parchem.com]

- 2. 959616-64-9|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 959616-64-9 [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 6. METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Methyl 2-chloro-5-fluoro-6-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-chloro-5-fluoro-6-methoxynicotinate, a key building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, spectroscopic characterization, and its strategic importance in the design and development of novel therapeutic agents. This document is intended to serve as a practical resource, blending established chemical principles with field-proven insights to empower researchers in their drug discovery endeavors.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted pyridine derivative. The strategic placement of its functional groups—a chlorine atom, a fluorine atom, a methoxy group, and a methyl ester—on the nicotinic acid scaffold makes it a highly versatile intermediate for the synthesis of complex molecules.

The formal IUPAC name for this compound is methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate .[1] Its unique structure imparts specific electronic and steric properties that are highly sought after in the design of bioactive molecules.

| Property | Value | Source |

| CAS Number | 959616-64-9 | [2][3][4][5] |

| Molecular Formula | C₈H₇ClFNO₃ | [2][4] |

| Molecular Weight | 219.60 g/mol | [2][4] |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol (predicted) | N/A |

The Strategic Role in Medicinal Chemistry: An Expert's Perspective

The true value of this compound lies in the synergistic interplay of its substituents, each contributing to the overall potential of a final drug candidate.

-

The 2-Chloro Pyridine Moiety: The chlorine atom at the 2-position of the pyridine ring is not merely a placeholder. It is a key reactive handle for introducing molecular diversity. This position is highly susceptible to nucleophilic aromatic substitution and, more importantly, serves as an excellent coupling partner in a variety of palladium- and nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, and Sonogashira couplings). This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

-

The 5-Fluoro Substituent: The introduction of a fluorine atom at the 5-position is a well-established strategy in modern drug design. Its high electronegativity can significantly alter the electronic properties of the pyridine ring, influencing the pKa of the nitrogen atom and modulating the binding affinity of the molecule to its biological target. Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation. This can lead to improved metabolic stability and a longer in vivo half-life, critical attributes for a successful drug.

-

The 6-Methoxy Group: The methoxy group at the 6-position also plays a multifaceted role. Electronically, it is an electron-donating group, which can influence the reactivity of the pyridine ring. Sterically, it can provide conformational rigidity to the molecule, which can be advantageous for specific receptor binding. From a pharmacokinetic perspective, the methoxy group can be a site of O-demethylation by cytochrome P450 enzymes. While this can be a metabolic liability, it can also be strategically employed in the design of prodrugs.

The combination of these three functional groups on a single scaffold provides medicinal chemists with a powerful tool to fine-tune the pharmacological and pharmacokinetic properties of their lead compounds.

Synthesis and Reaction Chemistry

A potential synthetic pathway is outlined below, starting from the commercially available 2,6-dichloro-5-fluoronicotinic acid.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

Step 1: Esterification of 2,6-dichloro-5-fluoronicotinic acid

-

To a solution of 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford methyl 2,6-dichloro-5-fluoronicotinate.

Step 2: Selective Methoxylation

-

To a solution of methyl 2,6-dichloro-5-fluoronicotinate (1.0 eq) in methanol (10 vol), add a solution of sodium methoxide in methanol (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC. The regioselectivity of this reaction is driven by the electronic and steric environment of the two chlorine atoms.

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

This proposed synthesis is based on the principles outlined in a patent for the preparation of related 2-chloro-5-fluoro-nicotinates.[6]

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, we can predict the key spectroscopic features based on the analysis of structurally similar compounds.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | d | 1H | Pyridine C4-H |

| ~3.9-4.1 | s | 3H | OCH₃ (ester) |

| ~3.9-4.1 | s | 3H | OCH₃ (ether) |

¹³C NMR (101 MHz, CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~164-166 | C=O (ester) |

| ~155-158 | C-F |

| ~150-153 | C-Cl |

| ~145-148 | C-OCH₃ (ether) |

| ~140-143 | C-H |

| ~115-118 | C-COOCH₃ |

| ~52-54 | OCH₃ (ester) |

| ~52-54 | OCH₃ (ether) |

FT-IR (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| ~2950-3000 | C-H stretch (aromatic and methyl) |

| ~1720-1740 | C=O stretch (ester) |

| ~1550-1600 | C=C and C=N stretch (pyridine ring) |

| ~1250-1300 | C-O stretch (ester and ether) |

| ~1000-1100 | C-F stretch |

| ~700-800 | C-Cl stretch |

Mass Spectrometry (EI):

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 219 and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of one chlorine atom.

Safety and Handling

As a chlorinated pyridine derivative, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[2][3][5]

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its unique combination of reactive sites and modulating functional groups provides medicinal chemists with a powerful platform for the synthesis of novel and potent therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, strategic applications, a plausible synthetic route, predicted spectroscopic data, and essential safety information to support its effective use in the research laboratory.

References

- INDOFINE Chemical Company, Inc.

- Combi-Blocks.

- Bluestar New Chemical Materials Co., Ltd.

- XiXisys. GHS Safety Data Sheet for CAS 959616-64-9. (URL not available)

- J&K Scientific.

- Royal Society of Chemistry.

-

ResearchGate. Nicotinic acid derivatives: Application and uses, review. [Link]

-

PubMed. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. [Link]

-

ResearchGate. Nicotinic acid derivatives: Application and uses, review. [Link]

-

PubMed. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. [Link]

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental). (URL not available)

-

Semantic Scholar. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. [Link]

- Google Patents.

- Google Patents.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. indofinechemical.com [indofinechemical.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. This compound | 959616-64-9 [chemicalbook.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 959616-64-9 Name: [xixisys.com]

- 6. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to Methyl 2-chloro-5-fluoro-6-methoxynicotinate and its Role in Modern Drug Discovery

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of contemporary medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel therapeutic agents. Methyl 2-chloro-5-fluoro-6-methoxynicotinate has emerged as a highly versatile and valuable heterocyclic building block for drug discovery professionals. Its unique substitution pattern, featuring a reactive chloro group for cross-coupling, a fluorine atom to modulate physicochemical properties, and a methoxy group influencing electronic and metabolic characteristics, provides a powerful scaffold for the construction of diverse molecular architectures.

This technical guide offers an in-depth exploration of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical identity, synthesis, reactivity, and applications in the synthesis of biologically active molecules.

Compound Identification and Synonyms

Accurate identification of chemical entities is the cornerstone of reproducible scientific research. This compound is known by several synonyms, and its unique CAS number ensures unambiguous identification.

| Identifier | Value | Source |

| Primary Name | This compound | N/A |

| IUPAC Name | Methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate | [1] |

| CAS Number | 959616-64-9 | [1], [2] |

| Other Synonyms | 2-Chloro-5-fluoro-6-methoxy-3-(methoxycarbonyl)pyridine, 2-Chloro-5-fluoro-6-methoxy-nicotinic acid methyl ester | [1] |

| Molecular Formula | C₈H₇ClFNO₃ | [1] |

| Molecular Weight | 219.60 g/mol | [1] |

Synthesis of this compound: A Proposed Protocol

The proposed synthesis involves the selective dechlorination of a dichloro-precursor, a common and effective strategy for preparing monochlorinated pyridines.

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 2-chloro-5-fluoro-6-methoxynicotinate

Abstract

Methyl 2-chloro-5-fluoro-6-methoxynicotinate is a key heterocyclic building block in medicinal chemistry and materials science. Its specific substitution pattern—featuring chloro, fluoro, and methoxy groups on a pyridine core—makes it a valuable intermediate for the synthesis of more complex molecular targets. This guide provides a comprehensive overview of the viable synthetic pathways for this compound, grounded in established chemical principles and patent literature. We will dissect the retrosynthetic logic, detail the synthesis of crucial intermediates, and provide step-by-step protocols for key transformations. The focus is on explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals that the core synthetic challenge lies in the controlled, regioselective introduction of the substituents onto the pyridine ring. The most strategic approach involves constructing a polysubstituted pyridine intermediate that can be selectively functionalized.

The primary disconnection points are the C-O bond of the methoxy group and the C-O bond of the methyl ester. The methoxy group can be installed via a nucleophilic aromatic substitution (SNAr) reaction on a dichlorinated precursor. The methyl ester is readily formed from the corresponding carboxylic acid. This leads us to a pivotal intermediate: 2,6-dichloro-5-fluoronicotinic acid .

Caption: Synthesis of the key dichlorinated intermediate.

Final Assembly: Esterification and Selective Methoxylation

With the key intermediate in hand, the final steps involve straightforward but critical functional group transformations.

Step D: Esterification

The 2,6-dichloro-5-fluoronicotinic acid must be converted to its methyl ester. This can be accomplished through standard esterification procedures, such as reacting the acid with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) or by first converting the acid to the more reactive acid chloride with thionyl chloride (SOCl₂) and then reacting it with methanol.

Step E: Selective Methoxylation

This is the final and most critical step. The goal is to replace only the chlorine atom at the 6-position with a methoxy group. The chlorine atoms at the 2- and 6-positions of the pyridine ring are both activated towards nucleophilic aromatic substitution (SNAr). However, the 6-position is generally more susceptible to nucleophilic attack than the 2-position in such systems. This inherent regioselectivity allows for a controlled reaction.

The reaction is performed by treating Methyl 2,6-dichloro-5-fluoronicotinate with a controlled amount of sodium methoxide (NaOMe) in a suitable solvent, typically methanol, at a moderate temperature. The methoxide ion acts as the nucleophile, displacing the chloride at the C6 position to yield the final product, this compound.

Integrated Synthesis Pathway

The complete, forward-synthesis pathway integrates the formation of the key intermediate with the final functionalization steps.

Caption: Overall synthesis workflow for the target molecule.

Data Summary

The following table summarizes key quantitative data reported in the cited literature for the synthesis of the core intermediate.

| Step | Starting Material | Reagents | Yield | M.P. (°C) | Reference |

| A: Dihydroxy Intermediate | Ethyl fluoroacetate, Methyl malonamate | NaOMe, HCl | 61% | 208-213 | [1][2] |

| B/C: Dichloro Acid | Methyl 2,6-dihydroxy-5-fluoronicotinate | POCl₃, Li₃PO₄, H₂O, NaOH, HCl | 71% | 154.6-154.9 | [1] |

Detailed Experimental Protocols

The following protocols are adapted from the procedures described in U.S. Patent US5204478A. [1]

Protocol 1: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate

-

To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0 °C, add sodium methoxide (26 g).

-

Allow the mixture to stir for 3.5 hours at 20 °C.

-

Add a solution of methyl malonamate (40 g) in methanol (350 mL).

-

Heat the mixture to reflux for 30 minutes.

-

To the hot mixture, add a solution of 37% hydrochloric acid (48 mL) in water (352 mL).

-

Heat the reaction mixture at reflux for an additional 10 minutes.

-

Cool the mixture and let it stand at 0 °C for 18 hours.

-

Filter the mixture, wash the collected solid with water, and dry under vacuum to yield methyl 2,6-dihydroxy-5-fluoronicotinate.

Protocol 2: Synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride

-

Charge a cleaned Monel autoclave with methyl 2,6-dihydroxy-5-fluoronicotinate (15 g), phosphorus oxychloride (150 mL), and lithium phosphate (9 g).

-

Seal the autoclave and heat at 170 °C for 20 hours.

-

After cooling, slurry the reaction mixture with methylene chloride (100 mL).

-

Filter the combined mixture, wash the solids with methylene chloride.

-

Combine the filtrates and washings and concentrate under reduced pressure (50-60 °C, 30 mm Hg).

-

The residual oil is the crude 2,6-dichloro-5-fluoronicotinoyl chloride.

Protocol 3: Hydrolysis to 2,6-dichloro-5-fluoronicotinic acid

-

Slurry a portion of the acid chloride from Protocol 2 (9.84 g) with 60 mL of water (50-60 °C).

-

Slowly add 50% aqueous sodium hydroxide to achieve a homogeneous solution of pH 10.

-

Cool the solution and extract twice with methylene chloride to remove impurities.

-

Remove residual methylene chloride under vacuum.

-

Cool the aqueous solution in an ice bath and add 37% hydrochloric acid to reach pH 1-2.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to give 2,6-dichloro-5-fluoronicotinic acid. [1]

Protocol 4: Esterification to Methyl 2,6-dichloro-5-fluoronicotinate

-

Suspend 2,6-dichloro-5-fluoronicotinic acid (10 mmol) in methanol (50 mL).

-

Add concentrated sulfuric acid (0.5 mL) as a catalyst.

-

Heat the mixture to reflux for 4-6 hours, monitoring by TLC or LC-MS.

-

After cooling, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate or dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

Protocol 5: Selective Methoxylation to this compound

-

Dissolve Methyl 2,6-dichloro-5-fluoronicotinate (5 mmol) in anhydrous methanol (25 mL).

-

Prepare a solution of sodium methoxide by carefully dissolving sodium metal (5.5 mmol) in anhydrous methanol (15 mL).

-

Add the sodium methoxide solution dropwise to the ester solution at room temperature.

-

Stir the reaction for 2-4 hours, monitoring for the disappearance of the starting material.

-

Quench the reaction by adding a small amount of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the final product.

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful and efficient construction of a key dichlorinated pyridine intermediate. The pathway detailed herein, primarily derived from robust patent literature, utilizes a ring-forming condensation followed by a high-temperature chlorination and subsequent functional group manipulations. The key to the final step is the inherent regioselectivity of the pyridine ring, which allows for the selective displacement of the C6-chloride. By understanding the chemical principles behind each step, researchers can reliably produce this valuable synthetic building block.

References

- Source: Google Patents (US5204478A)

- Source: Google Patents (EP0655998B1)

- Title: Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse...

- Source: Google Patents (CN100355732C)

Sources

- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 2. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling, Storage, and Use of Methyl 2-chloro-5-fluoro-6-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for Methyl 2-chloro-5-fluoro-6-methoxynicotinate (CAS No. 959616-64-9). As a Senior Application Scientist, the following information is synthesized from available safety data and the established chemistry of related halogenated heterocyclic compounds to ensure a high degree of scientific integrity and practical utility for professionals in research and development.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative, a class of compounds widely utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its physical properties is the first step in safe handling.

| Property | Value | Source |

| CAS Number | 959616-64-9 | |

| Molecular Formula | C₈H₇ClFNO₃ | |

| Molecular Weight | 219.60 g/mol | [2] |

| Physical Form | Solid | |

| Purity | Typically ≥98% | |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

| IUPAC Name | This compound |

Hazard Identification and Toxicological Profile

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The toxicological profile is characteristic of many halogenated organic compounds. The presence of chlorine and fluorine atoms, along with the pyridine ring and methoxy group, necessitates careful handling to avoid exposure.[3] In the event of a fire, thermal decomposition may produce highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[1][4]

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining appropriate PPE and engineering controls, is mandatory when working with this compound.

-

Engineering Controls:

-

All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ensure that an eyewash station and a safety shower are readily accessible and in good working order.

-

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles or a face shield are required to prevent eye contact.

-

Skin Protection: A flame-retardant lab coat must be worn. Nitrile or neoprene gloves are recommended; they should be inspected before use and changed immediately if contaminated.

-

Respiratory Protection: For operations with a high potential for aerosolization or if working outside a fume hood (not recommended), a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge is necessary.

-

Handling and Experimental Protocols

The reactivity of the 2-chloro position on the pyridine ring towards nucleophiles is a key consideration during experimental design and handling.[5][6] This reactivity makes the compound a useful synthetic intermediate but also a potential hazard if mixed with incompatible materials.

Incompatible Materials:

-

Strong Oxidizing Agents: Can lead to violent reactions.

-

Strong Acids and Bases: May catalyze decomposition or unwanted reactions.

-

Nucleophiles: The 2-chloro substituent is susceptible to nucleophilic aromatic substitution.[5][7] Avoid unintended reactions by carefully planning synthetic steps.

Protocol: Weighing and Dissolving for a Reaction

This protocol outlines the safe procedure for preparing a solution of this compound.

-

Preparation:

-

Don all required PPE (lab coat, gloves, safety goggles).

-

Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Assemble all necessary equipment (spatula, weigh boat, beaker/flask, stir bar, solvent).

-

-

Weighing:

-

Inside the fume hood, carefully transfer the required amount of the solid compound from its storage container to a weigh boat using a clean spatula.

-

Avoid generating dust. If any dust is created, it should be contained within the fume hood.

-

Securely close the primary container immediately after dispensing.

-

-

Dissolution:

-

Place the beaker or flask containing the appropriate solvent and a stir bar on a stir plate within the fume hood.

-

Carefully add the weighed solid to the solvent.

-

Begin stirring to facilitate dissolution. Gentle heating may be required for some solvents, but this should be done with caution and under controlled conditions to avoid vapor generation.

-

-

Post-Procedure:

-

Once the compound is dissolved, the solution can be used in the subsequent reaction steps.

-

Properly dispose of the weigh boat and any contaminated gloves in the designated solid chemical waste container.

-

Clean the spatula and any other reusable equipment thoroughly.

-

Storage Requirements

Proper storage is critical to maintaining the stability and integrity of this compound and to prevent accidents.

-

Temperature: Store in a refrigerator at 2-8°C.[2]

-

Atmosphere: Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or air.[2]

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a designated, well-ventilated, and secure area away from incompatible materials.[1]

Spill and Emergency Procedures

Immediate and appropriate action is required in the event of a spill or exposure.

Exposure Procedures:

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response Workflow

The following diagram illustrates the decision-making process for handling a spill.

Caption: Workflow for chemical spill response.

Waste Disposal

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.

References

-

Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Retrieved from [Link]

-

Synfacts. (2025, June 27). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Retrieved from [Link]

-

Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

-

Wikipedia. 2-Chloropyridine. Retrieved from [Link]

-

PubMed. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]

-

Chemsrc. CAS#:959616-64-9 | this compound. Retrieved from [Link]

-

Lab Alley. Pyridine-Safety-Data-Sheet-SDS.pdf. Retrieved from [Link]

-

Loba Chemie. PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

-

PMC. Chemical Aspects of Human and Environmental Overload with Fluorine. Retrieved from [Link]

-

Penta chemicals. Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. media.laballey.com [media.laballey.com]

- 2. 959616-64-9|this compound|BLD Pharm [bldpharm.com]

- 3. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 6. chempanda.com [chempanda.com]

- 7. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Degradation Profile of Methyl 2-chloro-5-fluoro-6-methoxynicotinate

Introduction

Methyl 2-chloro-5-fluoro-6-methoxynicotinate is a substituted pyridine derivative, a class of compounds of significant interest in the pharmaceutical and agrochemical industries.[1] The unique arrangement of its functional groups—a chloro group at the 2-position, a fluoro group at the 5-position, a methoxy group at the 6-position, and a methyl ester at the 3-position—imparts specific chemical properties that are crucial for its role as a synthetic intermediate. Understanding the stability and degradation profile of this molecule is paramount for ensuring the quality, safety, and efficacy of any final product derived from it. This guide provides a comprehensive framework for elucidating the intrinsic stability of this compound, establishing its degradation pathways, and developing validated, stability-indicating analytical methods. The principles and protocols outlined herein are grounded in the guidelines set forth by the International Council for Harmonisation (ICH), particularly ICH Q1A(R2), which governs stability testing of new drug substances and products.[2][3][4][5][6]

Predicted Stability Based on Molecular Structure

The stability of this compound is dictated by the interplay of its various functional groups. A proactive analysis of the molecule's structure allows us to anticipate potential degradation pathways:

-

Hydrolysis: The methyl ester group is a primary site for hydrolytic degradation. Under both acidic and basic conditions, it can be cleaved to form the corresponding carboxylic acid, 2-chloro-5-fluoro-6-methoxynicotinic acid, and methanol. Studies on similar methyl nicotinate compounds have shown that this hydrolysis proceeds over time in aqueous solutions.[7][8]

-

Nucleophilic Substitution: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic attack. This is a common reaction for halogenated pyridines.[9] Depending on the reaction conditions and the nucleophiles present, the chloro group could be displaced by a hydroxyl group (hydrolysis) or other nucleophiles.

-

Photodegradation: Aromatic systems, particularly those with halogen substituents, can be susceptible to photodegradation. The energy from UV or visible light can induce reactions, potentially leading to dehalogenation or other complex rearrangements.[10][11] However, the stability of fluorinated motifs can vary, with some showing significant resistance to photolysis.[10][12]

-

Oxidative Degradation: The electron-rich pyridine ring, further activated by the methoxy group, could be susceptible to oxidation. Oxidative degradation can lead to the formation of N-oxides or ring-opened products.[13]

-

Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The thermal stability of substituted pyridines can be influenced by the nature and position of the substituents.[14][15]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify the likely degradation products and to establish the degradation pathways of the molecule.[16][17][18] These studies also help in developing and validating a stability-indicating analytical method.[18] The following is a comprehensive protocol for the forced degradation of this compound.

Experimental Workflow for Forced Degradation

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Methodologies

1. Acid Hydrolysis:

-

To 1 mL of the stock solution (1 mg/mL in acetonitrile), add 1 mL of 0.1 M hydrochloric acid.

-

Heat the mixture at 60°C for a specified period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

2. Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Maintain the mixture at 60°C for a specified period.

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.

3. Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light, for a specified period.

-

At each time point, withdraw an aliquot and dilute for analysis.

4. Thermal Degradation:

-

Place a known amount of the solid compound in a controlled temperature chamber (e.g., 80°C).

-

At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.

5. Photostability Testing:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[2]

-

A control sample should be protected from light.

-

At the end of the exposure period, analyze the samples.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[19] This method must be able to separate the parent compound from all its degradation products, ensuring that the quantification of the parent compound is not affected by the presence of impurities.

Proposed HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar organic molecules.[19] |

| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% Formic Acid) | A gradient allows for the effective separation of compounds with a range of polarities. Formic acid improves peak shape and ionization for mass spectrometry. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC.[19] |

| Column Temperature | 30°C | Ensures reproducible retention times.[19] |

| Detection | UV at 254 nm and Mass Spectrometry (MS) | UV detection provides quantitative data, while MS is essential for the identification of degradation products. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC.[19] |

Method Validation Workflow

Caption: Workflow for Analytical Method Validation.

Identification of Degradation Products

The use of a mass spectrometer coupled with the HPLC system (LC-MS) is indispensable for the structural elucidation of degradation products. The presence of a chlorine atom in the molecule provides a distinct isotopic signature in the mass spectrum, with M and M+2 peaks in an approximate 3:1 ratio, which can aid in identifying chlorine-containing degradants.[20][21][22]

Anticipated Degradation Products and Their Identification

| Potential Degradant | Proposed Structure | Identification Strategy |

| 2-chloro-5-fluoro-6-methoxynicotinic acid | Hydrolysis of the methyl ester | Look for a mass shift corresponding to the loss of a CH2 group (14 Da). |

| Methyl 5-fluoro-6-methoxy-2-hydroxynicotinate | Hydrolysis of the chloro group | Look for a mass shift corresponding to the replacement of Cl with OH. The isotopic pattern of chlorine will be absent. |

| N-oxide derivative | Oxidation of the pyridine nitrogen | Look for an increase in mass of 16 Da (addition of an oxygen atom). |

Long-Term Stability Study Protocol

Based on ICH Q1A(R2) guidelines, a long-term stability study should be conducted to establish the shelf-life of the compound under recommended storage conditions.[2][3][4][6]

ICH Recommended Storage Conditions

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

Samples should be pulled at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) and analyzed using the validated stability-indicating method.[5]

Conclusion